3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol: is a fluorinated alcohol with the molecular formula C8H5F13O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is a colorless liquid with a relatively low vapor pressure and high chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of perfluorooctyl iodide with a suitable alcohol under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to avoid side reactions .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol is used as a building block for synthesizing other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes. Its high stability and resistance to metabolic degradation make it a candidate for long-lasting therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty coatings, lubricants, and surfactants. Its chemical stability and resistance to harsh conditions make it suitable for applications in extreme environments .
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various substrates, making it effective in catalysis and material science applications .
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness: What sets 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol apart from similar compounds is its alcohol functional group, which provides unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
800382-22-3 |
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Molecular Formula |
C8H6F12O |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol |
InChI |
InChI=1S/C8H6F12O/c9-3(10)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)1-2-21/h3,21H,1-2H2 |
InChI Key |
YZZOCUXLHPDRAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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